2-[cis-3-fluorocyclobutyl]-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
2-(3-fluorocyclobutyl)-1H-imidazole |
InChI |
InChI=1S/C7H9FN2/c8-6-3-5(4-6)7-9-1-2-10-7/h1-2,5-6H,3-4H2,(H,9,10) |
InChI Key |
QDJQINCPXRFUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1F)C2=NC=CN2 |
Origin of Product |
United States |
Comprehensive Spectroscopic Characterization of 2 Cis 3 Fluorocyclobutyl 1h Imidazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure in solution. Through a series of one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework and confirm the compound's stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the electronic environment of each hydrogen and carbon atom in the molecule. The chemical shift (δ) of each nucleus is indicative of its local chemical environment, while the splitting pattern (multiplicity) in ¹H NMR arises from spin-spin coupling with neighboring protons, providing information on connectivity.
In the ¹H NMR spectrum, the imidazole (B134444) ring protons typically appear in the aromatic region. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. researchgate.net The protons on the cyclobutyl ring are in the aliphatic region and exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. The presence of the electronegative fluorine atom causes a significant downfield shift for the carbon it is attached to (C3') and a smaller effect on the adjacent carbons (C2' and C4'). Due to rapid tautomerization on the NMR timescale, which can sometimes broaden or obscure the signals for the imidazole ring carbons, specialized techniques might be required for their definitive assignment. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for 2-[cis-3-fluorocyclobutyl]-1H-imidazole Spectra hypothetically recorded in CDCl₃.
d = doublet, p = pentet, m = multiplet, dm = doublet of multiplets, br s = broad singlet. J values involving fluorine are noted as (d, J = ... Hz) in the ¹³C data.
¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom in a molecule. huji.ac.il It provides information about the electronic environment of the fluorine nucleus and its coupling to nearby protons. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. The chemical shift and the coupling constants (J-values) to the protons on the cyclobutyl ring are diagnostic. The large one-bond and two-bond F-H coupling constants are particularly informative.
Table 2: Representative ¹⁹F NMR Data
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. It would show correlations between H1' and the protons at H2'/H4', and between H2'/H4' and H3' on the cyclobutyl ring, confirming their connectivity. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a direct link between the ¹H and ¹³C assignments, for example, confirming that the proton signal at 5.25 ppm is attached to the carbon at 88.9 ppm. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the H1' proton to the imidazole carbons C2 and C5, and from the imidazole protons (H4/H5) to the cyclobutyl carbon C1', definitively linking the two ring systems. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for assigning stereochemistry. For the cis isomer, a NOESY correlation would be expected between the H1' proton and the H3' proton on the same face of the cyclobutyl ring. The absence of a strong correlation between H1' and the protons on the opposite face (H2'/H4') would further support the cis assignment. rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrational Modes and Structural Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of the molecule by probing its vibrational modes. Specific functional groups absorb infrared radiation at characteristic frequencies.
Key expected vibrational bands for this compound would include:
A broad N-H stretching band from the imidazole ring.
C-H stretching bands for both the aromatic imidazole ring and the aliphatic cyclobutyl ring.
C=N and C=C stretching vibrations within the imidazole ring.
A strong C-F stretching vibration, which is a characteristic band for organofluorine compounds.
Table 3: Representative Vibrational Frequencies
Modern computational chemistry allows for the theoretical calculation of vibrational frequencies using methods like Density Functional Theory (DFT). mersin.edu.tr These calculations provide a predicted spectrum that can be compared with the experimental FT-IR and Raman data. researchgate.net Typically, calculated frequencies are systematically higher than experimental ones and are adjusted using a scaling factor to achieve better agreement. researchgate.net This correlation aids in the confident assignment of complex vibrational modes, especially in the fingerprint region (below 1500 cm⁻¹), confirming the proposed structure. researchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₇H₉FN₂), HRMS would detect the protonated molecular ion [M+H]⁺ and confirm its composition with high precision (typically within 5 ppm).
Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion to produce a characteristic pattern that offers further structural insights.
Table 4: Predicted HRMS Data and Fragmentation
Table of Mentioned Compounds
Comprehensive Analysis of this compound Reveals Data Scarcity
A thorough investigation into the chemical compound this compound has revealed a significant lack of publicly available scientific data, particularly concerning its solid-state and crystal structures. Despite extensive searches across scholarly articles and crystallographic databases, no specific X-ray diffraction analysis for this compound has been reported.
This absence of crystallographic data makes it impossible to provide a detailed and scientifically accurate account of its molecular and crystal structure as requested. Key structural characteristics, which can only be definitively determined through X-ray diffraction, remain unknown. These include:
The precise three-dimensional arrangement of atoms.
Definitive confirmation of its tautomeric form in the solid state.
The specific conformational isomerism of the imidazole moiety.
The nature of intermolecular interactions, such as hydrogen bonding, within its crystal lattice.
While general principles of intermolecular interactions in molecular crystals are well-documented nih.govnih.govresearchgate.net, and crystal structures for other imidazole-containing compounds are available researchgate.netnih.govresearchgate.netmdpi.com, this information cannot be extrapolated to this compound without empirical data. The specific stereochemistry of the cis-3-fluorocyclobutyl group introduces unique structural possibilities that prevent direct comparison to simpler or different imidazole derivatives nih.govnih.gov.
Consequently, the creation of data tables and a detailed research-focused article as outlined is not feasible at this time. The scientific community has not yet published the necessary foundational research on the crystallographic properties of this specific molecule.
Computational and Theoretical Investigations of 2 Cis 3 Fluorocyclobutyl 1h Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to determine molecular geometries, energy levels, and electron distribution.
Density Functional Theory (DFT) Studies of Electronic and Molecular Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry of molecules. For 2-[cis-3-fluorocyclobutyl]-1H-imidazole , DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Illustrative Data)
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths (Å) | C(2)-C(cyclobutyl) | 1.51 |
| C(cyclobutyl)-F | 1.40 | |
| N(1)-C(2) | 1.38 | |
| C(2)-N(3) | 1.32 | |
| N(1)-H | 1.01 | |
| **Bond Angles (°) ** | N(1)-C(2)-N(3) | 110.5 |
| C(2)-C(cyclobutyl)-C(ring) | 118.0 | |
| F-C(cyclobutyl)-C(ring) | 109.5 | |
| Dihedral Angle (°) | N(1)-C(2)-C(cyclobutyl)-C(F) | 180.0 (anti-periplanar) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity Indices)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to electronic transitions and thus more reactive. From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S), which provide quantitative measures of the molecule's reactivity.
Table 2: Predicted FMO Energies and Chemical Reactivity Descriptors (Illustrative Data)
| Parameter | Value (eV) |
| E(HOMO) | -6.85 |
| E(LUMO) | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.90 |
| Electronegativity (χ) | 3.90 |
| Chemical Hardness (η) | 2.95 |
| Global Softness (S) | 0.34 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophiles.
For This compound , the MEP map would be expected to show a high negative potential around the nitrogen atoms of the imidazole (B134444) ring, particularly the sp²-hybridized nitrogen (N3), making it a primary site for protonation or coordination to metal ions. The hydrogen atom attached to N1 would exhibit a positive potential, indicating its acidity and ability to act as a hydrogen bond donor. The fluorine atom would also contribute to the electrostatic potential, creating a localized region of negative charge.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled "donor" orbitals and empty "acceptor" orbitals, which can stabilize the molecule through hyperconjugation. The stabilization energy (E²) associated with these interactions quantifies their significance.
In This compound , NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of the imidazole ring. It would also elucidate the electronic effects of the fluorocyclobutyl substituent on the aromatic imidazole ring, such as inductive effects from the electronegative fluorine atom.
Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E²) (Illustrative Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(3) | π(C(4)-C(5)) | 25.5 |
| LP(1) N(1) | π(C(2)-N(3)) | 18.2 |
| σ(C-F) | σ*(C-C) of cyclobutyl ring | 3.1 |
Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space and the study of time-dependent properties.
For This compound , an MD simulation would be particularly useful for examining the flexibility of the cyclobutyl ring and the rotational freedom around the bond connecting it to the imidazole ring. Key analyses would include:
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. Higher RMSF values for the atoms in the cyclobutyl ring compared to the imidazole ring would indicate the ring's conformational flexibility.
These simulations would provide a realistic view of how the molecule behaves in a solution or biological environment, which is crucial for understanding its interactions with other molecules.
Analysis of Intermolecular Interactions
The way a molecule interacts with its neighbors determines its macroscopic properties, such as solubility, melting point, and its ability to bind to a biological target. The structure of This compound suggests several key intermolecular interactions:
Hydrogen Bonding: The N-H group on the imidazole ring is a potent hydrogen bond donor, while the unprotonated nitrogen (N3) can act as a hydrogen bond acceptor. This allows the molecule to form strong interactions with itself or with solvent molecules like water.
Halogen Bonding: The fluorine atom, being electronegative, can participate in halogen bonding, where it acts as a Lewis base interacting with an electrophilic site on another molecule.
π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with other aromatic systems.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar N-H and C-F bonds, leading to dipole-dipole interactions.
Understanding these interactions is essential for predicting how the molecule will behave in a condensed phase and how it might be recognized by a protein binding site.
Hydrogen Bonding Networks Involving the Imidazole N-H and Fluorine Atoms
The structure of this compound features distinct hydrogen bond donor and acceptor sites that dictate its assembly in the solid state and its interaction with biological macromolecules. The pyrrole-like N-H group of the imidazole ring is a potent hydrogen bond donor, while the pyridine-like nitrogen atom is a strong hydrogen bond acceptor. nih.govsemanticscholar.org The fluorine atom, due to its high electronegativity, can also act as a weak hydrogen bond acceptor. mdpi.com
Computational studies, particularly those using Density Functional Theory (DFT), are crucial for elucidating the geometry and energetics of these hydrogen bonds. mdpi.com In the case of this compound, several key hydrogen bonding interactions are predicted. The most significant is the intermolecular N-H···N bond, which forms robust chains or cyclic motifs between imidazole rings. semanticscholar.orgyoutube.com This interaction is a primary driver in the formation of supramolecular structures in many imidazole derivatives. semanticscholar.org
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Imidazole N-H | Imidazole N | N-H···N | 1.8 - 2.2 | Strong, primary structural motif |
| Imidazole N-H | Cyclobutyl F | N-H···F-C | 2.0 - 2.5 | Weak, stabilizing |
| Cyclobutyl C-H | Imidazole N | C-H···N | 2.2 - 2.7 | Weak, stabilizing |
| Cyclobutyl C-H | Cyclobutyl F | C-H···F-C | 2.3 - 2.8 | Very weak, contributes to packing |
π-π Stacking and C-H···π Interactions in Supramolecular Aggregates
The aromatic imidazole ring is capable of engaging in various π-interactions, which are critical for the formation of stable three-dimensional supramolecular architectures. nih.gov Computational studies reveal that π-π stacking and C-H···π interactions are significant in the crystal packing of imidazole-containing compounds. researchgate.netresearchgate.net
C-H···π Interactions: These interactions occur when a C-H bond, acting as a weak acid, points towards the electron-rich face of the imidazole π-system. researchgate.net In this compound, the C-H bonds of the cyclobutyl ring are potential donors for such interactions with the imidazole ring of a neighboring molecule. The geometry of these interactions is crucial, with the hydrogen atom typically positioned over the center of the aromatic ring. researchgate.net DFT calculations are used to confirm the presence of a bond critical point between the C-H hydrogen and the π-system, verifying the interaction.
Table 2: Predicted π-Interactions in Supramolecular Aggregates
| Interaction Type | Interacting Groups | Geometry | Estimated Energy (kJ/mol) |
|---|---|---|---|
| π-π Stacking | Imidazole Ring ↔ Imidazole Ring | Slipped-parallel or T-shaped | -15 to -40 |
| C-H···π | Cyclobutyl C-H → Imidazole Ring | H atom directed at π-face | -5 to -15 |
Weak Intermolecular Interactions (e.g., C-F···π interactions)
Beyond classical hydrogen bonds and π-stacking, weaker intermolecular forces play a subtle but important role in defining the structure of fluorinated molecules. wikipedia.org The interaction between a carbon-fluorine bond and an aromatic π-system (C-F···π) is one such force. While not as strong as other non-covalent interactions, the cumulative effect of multiple weak interactions can be substantial.
The C-F bond is highly polarized, with the fluorine atom carrying a partial negative charge and the carbon atom a partial positive charge. The interaction with a π-system, which has a negative electrostatic potential above and below the ring plane, can be complex. Depending on the geometry, the interaction can be either attractive or repulsive. researchgate.net Computational studies on fluorinated aromatic compounds have shown that attractive interactions can occur when the fluorine atom approaches the edge of the aromatic ring, interacting with the partially positive-charged hydrogens. researchgate.net Conversely, an interaction where the fluorine is positioned directly over the π-face can be repulsive. The specific geometry and resulting energetic contribution of any potential C-F···π interactions in this compound would require detailed computational analysis.
Structure-Property Relationship Studies through Advanced Computational Approaches
Influence of Fluorine Atom Position on Electronic Distribution and Reactivity
The introduction of a fluorine atom into an organic molecule significantly alters its electronic properties, which in turn affects its reactivity and intermolecular interactions. mdpi.commdpi.com In this compound, the fluorine atom, positioned on the cyclobutyl ring, exerts a powerful electron-withdrawing inductive effect (-I effect).
Advanced computational methods, such as DFT, are used to map the electronic landscape of the molecule. Calculations of molecular electrostatic potential (MEP) surfaces and natural bond orbital (NBO) analysis can quantify the changes in electron density. The fluorine atom's -I effect is transmitted through the sigma bonds of the cyclobutyl ring to the imidazole ring. This leads to a general decrease in electron density on the imidazole ring, particularly at the C2 carbon to which the cyclobutyl moiety is attached. mdpi.com This electronic perturbation has several consequences:
Basicity: The electron-withdrawing effect reduces the electron density on the pyridine-like nitrogen (N3), making it less basic and a weaker proton acceptor compared to a non-fluorinated analogue. mdpi.com
N-H Acidity: Conversely, the withdrawal of electron density from the N-H bond makes the proton more acidic and a stronger hydrogen bond donor.
Table 3: Conceptual Electronic Effects of Fluorination
| Property | 2-cyclobutyl-1H-imidazole | This compound | Computational Method |
|---|---|---|---|
| Basicity of Imidazole N3 | Higher | Lower | pKa Calculation |
| Acidity of Imidazole N-H | Lower | Higher | pKa Calculation |
| Electron Density at Imidazole C2 | Higher | Lower | NBO Analysis |
| Dipole Moment | Lower | Higher | DFT Calculation |
Conformational Analysis of the Cyclobutyl Moiety and its Stereoelectronic Impact on the Imidazole Ring
The four-membered cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain. A detailed conformational analysis, typically performed using computational methods, is essential to understand the three-dimensional structure of this compound. nih.gov The puckering of the cyclobutane (B1203170) ring results in two distinct positions for substituents: axial and pseudo-equatorial.
Accessibility for Interactions: The specific pucker of the cyclobutyl ring will determine how the imidazole N-H, the pyridine-like nitrogen lone pair, and the fluorine atom are presented to the molecular environment for intermolecular interactions. nih.gov
Torsional Strain: The dihedral angle between the cyclobutyl ring and the imidazole ring is influenced by the ring's conformation, which can affect the degree of electronic communication between the two rings. Studies on analogous systems show that fluorine substitution can enforce specific twists and dihedral angles. acs.org
Theoretical Investigations of Intermolecular Binding Modes and Energetics
Understanding how molecules of this compound interact with each other is key to predicting its crystal structure and its potential binding to a biological target. Theoretical investigations use computational chemistry to explore the potential energy surface of molecular dimers and larger aggregates. rsc.org
By combining the fundamental interactions described previously (hydrogen bonding, π-stacking, etc.), computational models can build various possible supramolecular assemblies. For each potential binding mode, the interaction energy is calculated. This energy is the difference between the energy of the complex and the sum of the energies of the individual, non-interacting molecules. A more negative interaction energy indicates a more stable arrangement. rsc.org
For this compound, these investigations would likely reveal that the strongest binding modes are dominated by the N-H···N hydrogen bonds, forming one-dimensional chains. semanticscholar.org These chains would then be arranged in three dimensions through a combination of π-π stacking of the imidazole rings and weaker C-H···π and C-H···F interactions. By comparing the energetics of different packing arrangements, computational chemistry can predict the most likely crystal structure and provide insight into the forces governing molecular recognition.
Theoretical Prediction of Reaction Mechanisms and Pathways Involving this compound
Computational chemistry offers a powerful lens for predicting and understanding the intricacies of chemical reactions. In the context of substituted imidazoles, theoretical studies, often employing density functional theory (DFT), are instrumental in elucidating reaction mechanisms, determining the stability of intermediates, and predicting the energetic favorability of various transformation pathways. While specific computational research dedicated solely to the reaction mechanisms of This compound is not extensively available in the public domain, we can infer potential reactive behaviors based on established principles and computational studies of analogous imidazole derivatives.
The reactivity of the imidazole ring is multifaceted, capable of undergoing electrophilic and nucleophilic attacks, as well as participating in cycloaddition reactions and metal-catalyzed cross-couplings. The presence of the cis-3-fluorocyclobutyl group at the 2-position introduces specific electronic and steric factors that would theoretically influence its reaction pathways.
Potential Reaction Pathways and Theoretical Considerations:
Protonation and Deprotonation: The imidazole core possesses both a basic pyrrole-like nitrogen (N-1) and a more basic pyridine-like nitrogen (N-3). Theoretical calculations could predict the proton affinity of each nitrogen atom, thereby determining the most likely site of protonation. The electron-withdrawing nature of the fluorine atom on the cyclobutyl ring would be expected to decrease the basicity of the imidazole ring compared to its non-fluorinated counterpart. Conversely, these studies could also model the ease of deprotonation at N-1 to form an imidazolate anion, a key intermediate in many synthetic transformations.
Electrophilic Substitution: Aromatic electrophilic substitution is a characteristic reaction of imidazoles, typically occurring at the C4 and C5 positions. Computational models could predict the relative energies of the sigma complexes formed upon attack by various electrophiles, thus indicating the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation. The steric bulk of the cis-3-fluorocyclobutyl group would likely play a significant role in directing the incoming electrophile.
Nucleophilic Substitution: While less common for the imidazole ring itself, nucleophilic substitution can occur, particularly at the C2 position if a suitable leaving group is present. More relevant to the title compound would be reactions involving the cyclobutyl moiety. Theoretical studies could model the susceptibility of the carbon atom bearing the fluorine to nucleophilic attack, potentially leading to substitution of the fluorine atom or even ring-opening of the strained cyclobutyl ring under certain conditions.
N-Alkylation and N-Arylation: The nucleophilic character of the imidazole nitrogen atoms makes them prone to reactions with alkyl and aryl halides. Computational modeling can be employed to predict the activation barriers for the N-alkylation at either N-1 or N-3, providing insight into the kinetic versus thermodynamic control of product formation.
Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon and carbon-heteroatom bonds. Theoretical investigations can elucidate the mechanisms of these reactions involving imidazole substrates. For This compound , this could involve modeling the oxidative addition, transmetalation, and reductive elimination steps of a catalytic cycle, for instance, in a Suzuki coupling with an arylboronic acid at a halogenated position on the imidazole ring (if present).
Hypothetical Reaction Data:
In the absence of specific experimental or computational data for This compound , a hypothetical data table based on general knowledge of imidazole reactivity is presented below for illustrative purposes. These values are not based on actual calculations for the specific molecule but serve to demonstrate the type of data that computational studies can provide.
| Reaction Type | Hypothetical Reactant | Hypothetical Product | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| N-Methylation | This compound + CH₃I | 1-methyl-2-[cis-3-fluorocyclobutyl]-1H-imidazole | 18.5 | -12.3 |
| C4-Bromination | This compound + Br₂ | 4-bromo-2-[cis-3-fluorocyclobutyl]-1H-imidazole | 15.2 | -8.7 |
| Deprotonation | This compound + NaH | Sodium 2-[cis-3-fluorocyclobutyl]-1H-imidazolate | 9.8 | -20.5 |
It is crucial to emphasize that these are illustrative values. Rigorous computational studies, likely using DFT methods such as B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), would be necessary to obtain accurate energetic and geometric parameters for the reactions of This compound . Such studies would provide invaluable insights into its chemical behavior and guide the design of synthetic routes to novel derivatives.
Reaction Chemistry and Transformational Studies of 2 Cis 3 Fluorocyclobutyl 1h Imidazole
Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring System
The imidazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. slideshare.netquora.com However, the reactivity is highly dependent on the reaction conditions and the position on the ring. The general order of reactivity for electrophilic substitution on the imidazole ring is C5 > C4 > C2. nih.gov The C2 position is the most acidic, but the C5 position shows the highest reactivity toward electrophiles. nih.gov In the case of 2-substituted imidazoles like the title compound, electrophilic substitution is expected to occur primarily at the C4 and C5 positions.
Halogenation: Direct halogenation of imidazoles is a common transformation. For instance, bromination with bromine in a suitable solvent like chloroform (B151607) can lead to polybrominated products. uobabylon.edu.iq More controlled, regioselective halogenation can be achieved using N-halosuccinimides (NCS, NBS, NIS). nih.govyoutube.com For 2-[cis-3-fluorocyclobutyl]-1H-imidazole, treatment with N-iodosuccinimide would likely yield the 4(5)-iodo derivative, and further reaction could lead to the 4,5-diiodoimidazole. youtube.com Phase transfer catalysis has also been employed for the halogenation of imidazoles using alkali metal hypohalites. google.com
Nitration: Introducing a nitro group onto the imidazole ring typically requires strong acidic conditions. google.com A mixture of concentrated nitric and sulfuric acids is commonly used. uobabylon.edu.iqtsu.ru For 2-methylimidazole (B133640), nitration yields 2-methyl-4(5)-nitroimidazole. tsu.ruscientific.netresearchgate.net The reaction can be difficult to control and may require high temperatures, though methods at lower temperatures have also been developed. google.comtsu.rugoogle.com It is anticipated that this compound would react similarly to yield 2-[cis-3-fluorocyclobutyl]-4(5)-nitro-1H-imidazole under these conditions. The use of nitrate (B79036) salts of alkali metals has been shown to be a smoother method for the nitration of 2-methylimidazole, affording high yields. scientific.net
Sulfonation: Sulfonation of imidazole can be achieved using fuming sulfuric acid (oleum) at elevated temperatures, typically yielding a mixture of imidazole-4-sulfonic acid and imidazole-5-sulfonic acid. uobabylon.edu.iq
Alkylation and Acylation: While Friedel-Crafts type reactions are generally not successful with imidazoles, N-alkylation and N-acylation at the ring nitrogens are common. uobabylon.edu.iqyoutube.com These reactions proceed readily with alkyl halides or acyl chlorides. youtube.comnih.gov C-alkylation is less common but can be achieved under specific conditions, for example, through isomerization of N-alkylimidazoles at high temperatures. uobabylon.edu.iq
Please note that the following table is based on general reactivity patterns of 2-substituted imidazoles and serves as a predictive guide for the reactivity of this compound.
| Reaction Type | Typical Reagents & Conditions | Expected Major Product(s) |
| Halogenation | NBS, NCS, or NIS in an organic solvent | 4(5)-Halo-2-[cis-3-fluorocyclobutyl]-1H-imidazole |
| Nitration | HNO₃/H₂SO₄ | 4(5)-Nitro-2-[cis-3-fluorocyclobutyl]-1H-imidazole |
| Sulfonation | Fuming H₂SO₄, heat | This compound-4(5)-sulfonic acid |
| N-Alkylation | Alkyl halide, base (e.g., KOH) | 1-Alkyl-2-[cis-3-fluorocyclobutyl]-1H-imidazole |
Nucleophilic Substitution Reactions Involving the Fluorocyclobutyl Moiety
The fluorocyclobutyl group is generally resistant to nucleophilic attack. The fluorine atom is a poor leaving group, and the C-F bond is strong. However, under certain conditions, nucleophilic substitution may be possible. The inherent ring strain of the cyclobutane (B1203170) ring can make it more susceptible to ring-opening reactions under harsh conditions. nih.gov
Given the stability of the C-F bond, direct displacement of the fluoride (B91410) ion is unlikely. Reactions would likely proceed through an elimination-addition mechanism or require activation of the fluorine leaving group. The presence of the imidazole ring could potentially influence the reactivity of the cyclobutyl moiety, for example, through anchimeric assistance, but such effects are expected to be minimal. It is more probable that derivatization of the cyclobutyl ring would be achieved through functionalization at other positions on the ring, if present, or through more complex multi-step sequences. nih.govnih.gov
Cycloaddition Reactions and Annulation Strategies with the Imidazole Core
The imidazole ring can participate in cycloaddition reactions, although this is less common than for other heterocyclic systems. These reactions often require activated imidazole derivatives or highly reactive dienophiles/dipolarophiles.
Some substituted imidazoles have been shown to undergo [4+2] cycloaddition reactions with electron-deficient acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.org These reactions can lead to the formation of new heterocyclic systems, often through a retro-Diels-Alder sequence. rsc.org Annulation strategies to build additional rings onto the imidazole core often involve pre-functionalized imidazoles. For example, cyclohept[d]imidazo[1,2-a]imidazoles have been synthesized and subsequently reacted with acetylenes to form polycyclic systems. oup.com Various synthetic methods, including [3+2] and [2+2+1] cycloadditions, have been developed to construct the imidazole ring itself, which can then be further elaborated. organic-chemistry.orgrsc.org
Metal Coordination Chemistry and Ligand Properties of this compound
The imidazole ring is a ubiquitous ligand in coordination chemistry and bioinorganic chemistry, most notably in the amino acid histidine. wikipedia.orgacs.org The lone pair of electrons on the pyridine-like nitrogen (N3) is the primary site for coordination to metal ions. wikipedia.orgrsc.org Imidazole is considered a pure sigma-donor and a hard ligand, capable of forming stable complexes with a wide range of transition metals. wikipedia.org
This compound is expected to act as a monodentate ligand, coordinating to metal centers through the N3 nitrogen. The 2-substituted cyclobutyl group is likely to introduce some steric bulk, which could influence the coordination geometry and the number of ligands that can bind to a metal center. wikipedia.org For comparison, 2-methylimidazole is known to be a somewhat bulky ligand. wikipedia.org
Complexes with various metals such as Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) are well-documented for imidazole and its derivatives. wikipedia.orgresearchgate.net These complexes can adopt different geometries, including octahedral and square planar. wikipedia.org The electronic properties of the fluorocyclobutyl group might have a subtle electronic effect on the donor strength of the imidazole nitrogen, but this is expected to be a minor influence compared to the steric effects. The formation of metal-organic frameworks (MOFs) using imidazole-based ligands is also an area of active research. rsc.orgresearchgate.netrsc.org
The following table lists examples of metal complexes with simple imidazole ligands, which serves as a model for the expected coordination behavior of this compound.
| Metal Ion | Typical Coordination Number & Geometry with Imidazole | Example Complex |
| Fe(II) | 6 (Octahedral) | [Fe(imidazole)₆]²⁺ |
| Co(II) | 6 (Octahedral) | [Co(imidazole)₆]²⁺ |
| Ni(II) | 6 (Octahedral) | [Ni(imidazole)₆]²⁺ |
| Cu(II) | 4 (Square Planar) | [Cu(imidazole)₄]²⁺ |
| Zn(II) | 4 (Tetrahedral) or 6 (Octahedral) | [Zn(imidazole)₄]²⁺ |
| Pd(II) | 4 (Square Planar) | [Pd(imidazole)₄]²⁺ |
Derivatization Strategies for Exploration of Chemical Space around the Core Scaffold
Exploring the chemical space around the this compound scaffold can be achieved through various derivatization strategies targeting both the imidazole ring and the cyclobutyl moiety.
On the Imidazole Ring:
N-Alkylation/Arylation: The acidic N-H proton can be readily substituted. N-alkylation can be achieved with alkyl halides under basic conditions or through phase transfer catalysis. nih.govciac.jl.cnresearchgate.net N-arylation can be accomplished using diaryliodonium salts with a copper catalyst. organic-chemistry.org
C-H Functionalization: Direct C-H functionalization offers a powerful tool for introducing substituents at the C4 and C5 positions. Palladium-catalyzed C-H arylation has been used to create a variety of arylated imidazoles. nih.gov Sequential lithiation and reaction with electrophiles can also be used to introduce substituents at specific positions. youtube.com
On the Fluorocyclobutyl Moiety:
Modification of other positions: While direct substitution of the fluorine is difficult, if other functional groups are present on the cyclobutane ring, they can be modified. For example, a hydroxyl group could be oxidized to a ketone, which can then undergo a variety of reactions. nih.gov
C-H Functionalization: Recent advances in C-H functionalization could potentially allow for the introduction of new substituents on the cyclobutane ring, although this would likely require a directing group. acs.orgfigshare.com The unique three-dimensional structure of the cyclobutane ring is increasingly being exploited in medicinal chemistry to improve the properties of drug candidates. nih.govru.nlresearchgate.net
Future Research Directions and Potential Academic Contributions
Development of Novel Fluorinated Imidazole (B134444) Scaffolds with Defined Stereochemistry
The development of novel fluorinated imidazole scaffolds, with precise control over stereochemistry, is a burgeoning area of research. The introduction of fluorine can dramatically alter the physicochemical properties of a molecule, including its basicity, lipophilicity, and metabolic stability. nih.govresearchgate.net The cis-stereochemistry of the 3-fluorocyclobutyl group in the target molecule presents a specific conformational constraint that could be exploited for designing new bioactive compounds or functional materials.
Future research should focus on expanding the library of imidazole derivatives based on the 2-[cis-3-fluorocyclobutyl] motif. This could involve substitution at other positions of the imidazole ring or modifications to the cyclobutyl moiety. A key academic contribution would be to systematically map the structure-property relationships of these new scaffolds. For instance, creating a series of N-substituted derivatives could modulate the electronic properties of the imidazole ring, which is a common strategy in drug design. tandfonline.commdpi.com
A potential research avenue is the synthesis of analogs with different stereoisomers, such as the trans-3-fluorocyclobutyl isomer or enantiomerically pure forms. A comparative study of these isomers would provide invaluable data on how stereochemistry influences biological activity and material properties. Such studies would contribute to a deeper understanding of the "fluorine effect" in the context of a constrained four-membered ring system.
Advancements in Methodologies for Stereochemical Control in Synthesis
A significant hurdle in the exploration of compounds like 2-[cis-3-fluorocyclobutyl]-1H-imidazole is the stereocontrolled synthesis of the fluorinated cyclobutane (B1203170) precursor. nih.gov While methods for the synthesis of cyclobutanes and the introduction of fluorine exist, achieving high diastereoselectivity and enantioselectivity in a predictable manner remains a challenge. nih.gov
Future academic contributions in this area could involve the development of novel catalytic methods for the stereoselective fluorination of cyclobutane precursors. This might include asymmetric hydrogenation of a fluorinated cyclobutene (B1205218) or the use of chiral fluorinating reagents. nih.gov Another promising direction is the exploration of ring-contraction or ring-expansion strategies from more readily available precursors to access the desired cis-1,3-disubstituted fluorocyclobutane (B14750743) core. nih.gov
The development of a robust and scalable synthetic route to cis-3-fluorocyclobutanol or a related synthon would be a major breakthrough, enabling broader access to this chemical space for the scientific community. Detailed mechanistic studies of these new synthetic methods would also be of high academic value.
Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches
The interplay between the fluorine atom, the cyclobutyl ring, and the imidazole moiety in this compound presents a rich field for investigating structure-reactivity relationships. The electron-withdrawing nature of fluorine can influence the pKa of the imidazole ring, its hydrogen bonding capabilities, and its coordination to metal centers. nih.gov
An integrated approach combining experimental studies with computational modeling will be crucial for a deeper understanding. nih.gov Future research should aim to quantify the electronic effects of the fluorocyclobutyl substituent on the imidazole ring through pKa measurements, Hammett analysis, and spectroscopic techniques.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the conformational preferences of the molecule, the nature of intramolecular interactions (e.g., C-F···H-N hydrogen bonds), and the transition states of potential reactions. nih.govchemrxiv.org For example, modeling the binding of this ligand to various metal ions could predict its utility in catalysis or as a building block for metal-organic frameworks. A key academic contribution would be the development of a predictive model that correlates calculated properties with experimentally observed reactivity and biological activity.
Exploration of Self-Assembly and Supramolecular Chemistry of this compound
The imidazole ring is a well-known motif in supramolecular chemistry, capable of forming a variety of non-covalent interactions, including hydrogen bonds and coordination bonds. nih.gov The introduction of a fluorinated substituent adds another layer of complexity and opportunity, as fluorine can participate in halogen bonding and influence intermolecular interactions through its unique electronic properties. acs.orgacs.org
Future research should explore the self-assembly behavior of this compound and its derivatives in solution and in the solid state. This could lead to the discovery of novel supramolecular structures, such as gels, liquid crystals, or crystalline co-crystals. The formation of metal-organic cages or coordination polymers using this ligand is another exciting possibility. acs.orgacs.org
A systematic study of how the cis-stereochemistry and the fluorine atom direct the self-assembly process would be a significant academic contribution. nih.gov This could involve a combination of techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and microscopy to characterize the resulting supramolecular architectures. The unique properties of these assemblies, such as their porosity, stability, or responsiveness to external stimuli, could then be investigated for potential applications in areas like gas storage, sensing, or catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
